4-(Methylsulfonyl)pyridin-3-amine

Description

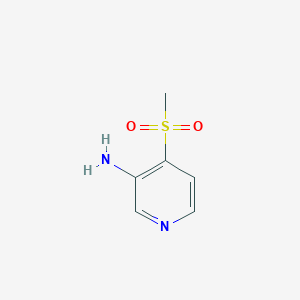

4-(Methylsulfonyl)pyridin-3-amine is a heterocyclic building block characterized by a pyridine (B92270) core substituted with a methylsulfonyl group at the 4-position and an amino group at the 3-position. bldpharm.com The pyridine ring itself is a fundamental aromatic heterocycle that is a cornerstone of numerous natural products and synthetic compounds. The introduction of a methylsulfonyl group (-SO2CH3) and an amine group (-NH2) at specific positions on this ring creates a molecule with distinct electronic properties and functional handles, making it a valuable intermediate in organic synthesis.

The hydrochloride salt of this compound is a recognized chemical entity, highlighting its utility and stability as a laboratory reagent. bldpharm.com Its structure is part of a broader class of substituted pyridines that are explored for their potential applications across various chemical disciplines.

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfonylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-11(9,10)6-2-3-8-4-5(6)7/h2-4H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIIWSOOMCGMOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=NC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857220-38-3 | |

| Record name | 4-methanesulfonylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Methylsulfonyl Pyridin 3 Amine and Analogues

Direct Synthetic Approaches to Pyridin-3-amines with Methylsulfonyl Substitution

Direct approaches often involve the introduction of the amine or methylsulfonyl group onto a pyridine (B92270) scaffold that already contains the other substituent. These methods are advantageous for their convergency and potential for late-stage functionalization.

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyridine Precursors

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of substituted pyridines. sci-hub.se This approach typically involves the displacement of a halide at an electron-deficient position of the pyridine ring by a nucleophile. In the context of 4-(methylsulfonyl)pyridin-3-amine synthesis, a common strategy is the reaction of a 3-amino-4-halopyridine with a sulfinate salt or the reaction of a 4-methylsulfonyl-3-halopyridine with an amine source. The electron-withdrawing nature of the methylsulfonyl group activates the 4-position towards nucleophilic attack, facilitating the substitution of a leaving group at this position. youtube.com

The reactivity of halopyridines in SNAr reactions is dependent on the nature of the halogen, with the order of reactivity generally being F > Cl > Br > I, although this can be influenced by the specific reaction conditions and the nucleophile. sci-hub.se Microwave irradiation has been shown to significantly accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating. sci-hub.se

A key consideration in this approach is the regioselectivity of the substitution, particularly when multiple leaving groups are present. The position of activation by electron-withdrawing groups and the inherent reactivity of different positions on the pyridine ring (C2 and C4 being more susceptible to nucleophilic attack than C3) play a crucial role. youtube.com

Amination Reactions Utilizing Ammonia (B1221849) or Amine Sources

The direct amination of a pyridine ring bearing a methylsulfonyl group is another viable synthetic route. This can be achieved by reacting a suitable precursor, such as a 3-halo-4-(methylsulfonyl)pyridine, with ammonia or a primary amine. For instance, the reaction of 4-chloropyridine-3-sulfonamide hydrochloride with 3-methylaniline has been used to prepare 4-(3'-methylphenyl)amino-3-pyridinesulfonamide. chemicalbook.com

The Chichibabin amination, a classic reaction for the amination of pyridines, typically involves the use of sodium amide. However, modern variations utilize other bases and conditions to improve yields and substrate scope. For example, a protocol using sodium hydride in the presence of lithium iodide has been developed for the C2 amination of pyridine with primary amines. orgsyn.org While this specific method targets the C2 position, it highlights the ongoing development of direct amination strategies that could potentially be adapted for the synthesis of 3-aminopyridine derivatives.

Recent advancements have also focused on the C4-selective amination of pyridines through a nucleophilic substitution of hydrogen (SNH) mechanism, which proceeds via 4-pyridyl pyridinium (B92312) salt intermediates. nih.gov

Construction of Methylsulfonyl-Containing Pyridine Ring Systems

An alternative to functionalizing a pre-existing pyridine is to construct the pyridine ring with the methylsulfonyl group already incorporated into one of the building blocks.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) for Pyridine Derivatization

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-carbon bonds and have been widely applied to the synthesis of functionalized pyridines. nih.govmdpi.commdpi.comnih.govyoutube.com This reaction typically involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.com

For the synthesis of this compound analogues, a Suzuki coupling strategy could involve the reaction of a 3-amino-4-halopyridine with a methylsulfonyl-containing boronic acid or, conversely, the coupling of a 4-(methylsulfonyl)boronic acid derivative with a 3-amino-4-halopyridine. The development of bulky and electron-rich phosphine ligands has significantly expanded the scope of Suzuki couplings, enabling the use of less reactive coupling partners like aryl chlorides. nih.gov

A notable challenge in the Suzuki coupling of pyridine derivatives can be the formation of impurities derived from the phosphorus ligands of the catalyst. nih.gov However, methods have been developed to suppress the formation of these byproducts. nih.gov

| Coupling Partners | Catalyst System | Key Features | Reference |

| Aryl/Heteroaryl Bromide + 2-Pyridylboronate | Pd₂(dba)₃ / Ligand | Effective for coupling 2-pyridyl nucleophiles. | nih.gov |

| Aryl Halide + Organoboron Compound | Palladium Catalyst + Base | Widely applicable for C-C bond formation. | mdpi.com |

| 4-Pyridine Boronate + Aryl Halide | Palladium Catalyst | Method developed to suppress ligand-derived impurities. | nih.gov |

| Acyl Chlorides + Boronic Acids | Palladium Catalyst | Leads to the formation of aryl ketones. | mdpi.com |

Friedel-Crafts Acylation Methodologies in Precursor Synthesis

While direct Friedel-Crafts acylation on the pyridine ring itself is generally difficult due to the electron-deficient nature of the ring and the tendency for the nitrogen atom to coordinate with the Lewis acid catalyst, this reaction is a valuable tool in the synthesis of precursors. youtube.comchemicalforums.com The acylation of a suitable aromatic or heterocyclic precursor can introduce a carbonyl group that can then be elaborated to form the desired pyridine ring or a key substituent.

For instance, an intramolecular Friedel-Crafts reaction can be a key step in the construction of fused ring systems containing a pyridine moiety. nih.gov The reaction involves the acylation of an aromatic ring using an acyl chloride or anhydride, typically catalyzed by a strong Lewis acid like aluminum chloride. sigmaaldrich.com The acylium ion generated in situ acts as the electrophile in an electrophilic aromatic substitution reaction. sigmaaldrich.com

Although challenging, strategies to achieve Friedel-Crafts-type reactions on pyridines have been explored, such as the acylation of pyridine-N-oxides or the use of highly activated pyridine derivatives. chemicalforums.com

Multi-Component Reactions for Pyridine Core Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including substituted pyridines, from simple starting materials in a single step. bohrium.comacsgcipr.org The Hantzsch pyridine synthesis is a classic example of an MCR, typically involving the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. taylorfrancis.comnih.gov

Modern variations of MCRs for pyridine synthesis utilize a wide range of starting materials and catalysts, allowing for the construction of diverse substitution patterns. bohrium.com These reactions can be designed to incorporate a methylsulfonyl group by using a precursor that already contains this functionality. For example, a β-ketoester or an enamine bearing a methylsulfonyl group could be employed in a Hantzsch-type reaction.

The operational simplicity and convergence of MCRs make them an attractive strategy for building libraries of pyridine derivatives for drug discovery. bohrium.com

| Reaction Type | Components | Product | Reference |

| Hantzsch Dihydropyridine Synthesis | Aromatic Aldehyde, β-Dicarbonyl Compounds (2 eq.), Ammonia | Dihydropyridine | nih.gov |

| Van Leusen-type Imidazole Synthesis | 2-Aminopyridine (B139424), Aldehyde, Isonitrile | Imidazo[1,2-a]pyridine | nih.gov |

| Groebke–Blackburn–Bienaymé (GBB) Reaction | Aminopyridine, Isocyanide, Aldehyde | Imidazo[1,2-a]pyridine | beilstein-journals.org |

Introduction of the Methylsulfonyl Moiety

A crucial step in the synthesis of this compound is the introduction of the methylsulfonyl group. This is often achieved through the oxidation of a more readily available methylthio precursor.

The conversion of a methylthioether (-SCH₃) to a methylsulfone (-SO₂CH₃) is a common and effective synthetic transformation. This oxidation proceeds in a stepwise manner, typically forming a methylsulfinyl intermediate (-SOCH₃) which is then further oxidized to the desired sulfone. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups in the molecule.

One established method involves the use of strong oxidizing agents like Oxone®, a potassium triple salt that contains potassium peroxymonosulfate (KHSO₅) as its active component. This reagent is effective for converting ω-methylsulfanylalkyl compounds to their corresponding ω-methylsulfonylalkyl counterparts researchgate.net. The reaction is typically carried out in a suitable solvent system, such as a mixture of methanol and water, at controlled temperatures.

The general pathway for this oxidation can be represented as follows:

Step 1 (Oxidation to Sulfoxide): R-S-CH₃ + [O] → R-SO-CH₃

Step 2 (Oxidation to Sulfone): R-SO-CH₃ + [O] → R-SO₂-CH₃

Control over the reaction conditions, such as the stoichiometry of the oxidizing agent and the reaction temperature, is critical to prevent over-oxidation or side reactions, particularly with the sensitive amino-pyridine core.

Purification and Isolation Protocols for Synthesized Compounds

The purity of the final this compound product is paramount, necessitating robust purification and isolation protocols. The basic nature of the pyridine and amine functionalities can present unique challenges that are addressed through specialized chromatographic and crystallization techniques.

Column Chromatography: Purification of organic amines by standard silica gel column chromatography can be challenging due to the acidic nature of silica, which can lead to strong interactions with the basic amine groups. This interaction often results in poor separation, peak tailing, and potential loss of the compound on the column biotage.com. To mitigate these issues, several strategies are employed:

Mobile Phase Modification: A common approach is to add a small amount of a competing amine, such as triethylamine (NEt₃) or ammonium (B1175870) hydroxide, to the eluent. This additive neutralizes the acidic silanol groups on the silica surface, preventing the target amine from binding strongly and allowing for better elution and peak shape rsc.orgbiotage.com.

Amine-Functionalized Silica: An alternative is to use columns packed with an amine-functionalized stationary phase. This specialized media masks the acidic silanols, minimizing the undesirable acid-base interactions and often providing superior separation of amine compounds using simple solvent systems like hexane/ethyl acetate (B1210297) biotage.com.

| Technique | Principle | Common Modifiers/Phases | Advantages | Reference |

|---|---|---|---|---|

| Mobile Phase Modification | Neutralization of acidic silica surface | Triethylamine, Ammonium Hydroxide, Pyridine | Utilizes standard silica gel; cost-effective | rsc.orgbiotage.com |

| Modified Stationary Phase | Use of a basic stationary phase to prevent interaction | Amine-functionalized silica, Basic alumina | Improved separation, avoids adding base to eluent | biotage.combiotage.com |

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and purification of substituted pyridines. However, the polarity of compounds like this compound can make retention on standard reversed-phase columns (e.g., C18) difficult chromforum.org. Method development often involves exploring different stationary phases and mobile phase conditions.

Mixed-Mode Chromatography: Columns that offer multiple modes of interaction, such as reversed-phase and ion-exchange, can provide enhanced retention and selectivity for polar, ionizable compounds like pyridine derivatives sielc.com.

Mobile Phase pH Control: Adjusting the pH of the mobile phase can significantly impact the retention of amine-containing compounds. For basic compounds, using a mobile phase with a pH two units above the amine's pKa can deprotonate it, increasing its hydrophobicity and retention on a reversed-phase column biotage.com.

HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that is well-suited for very polar compounds that show little or no retention in reversed-phase chromatography chromforum.org.

Crystallization is a critical final step for obtaining highly pure this compound in a solid, stable form. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

A common procedure involves dissolving the compound in a solvent in which it is moderately soluble at high temperatures, such as methanol or ethanol. Water can then be added as an anti-solvent to decrease the solubility of the product and induce precipitation or crystallization upon cooling chemicalbook.com. The choice of solvent is crucial and is often determined empirically. For instance, a mixture of ethanol and ether has been used for the crystallization of related nitropyridine amine derivatives nih.gov. The resulting crystals are then isolated by filtration, washed with a cold solvent to remove residual impurities, and dried under vacuum. It is also important to note that some compounds can exist in multiple crystalline forms, or polymorphs, which may have different physical properties nih.govgoogle.com.

Optimization of Reaction Parameters and Process Efficiency

To ensure a synthetic route is viable and scalable, optimization of reaction parameters is essential. This process aims to maximize the product yield, minimize reaction times, reduce costs, and ensure the process is safe and environmentally benign. For the synthesis of this compound and its analogues, several parameters are typically investigated.

Systematic variation of reaction conditions is employed to find the optimal settings. For example, in reactions involving the formation of new bonds, key parameters to optimize include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants beilstein-journals.orgnih.gov. A design of experiments (DoE) approach can be used to efficiently explore the effects of multiple variables simultaneously.

| Parameter | Objective | Example Variables | Reference |

|---|---|---|---|

| Reagents | Improve yield and selectivity | Choice of base (e.g., NaH, n-BuLi, LDA), oxidizing agent | beilstein-journals.orgnih.gov |

| Stoichiometry | Maximize conversion of limiting reagent, minimize waste | Equivalents of reagents | acs.org |

| Solvent | Improve solubility, reaction rate, and stability | Polar vs. non-polar, protic vs. aprotic | acs.org |

| Temperature | Control reaction rate and prevent side reactions | -78°C to reflux | beilstein-journals.orgnih.gov |

| Catalyst | Increase reaction rate and efficiency | Catalyst type and loading percentage | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 4 Methylsulfonyl Pyridin 3 Amine Systems

Reactivity Profiles of the Pyridine (B92270) Nucleus

The pyridine ring, an aromatic heterocycle, is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This effect is further amplified in 4-(methylsulfonyl)pyridin-3-amine by the potent electron-withdrawing nature of the methylsulfonyl group at the C-4 position. Consequently, the pyridine nucleus is highly susceptible to certain types of chemical transformations, particularly those involving nucleophilic attack. Like other aromatic compounds, pyridine is prone to substitution reactions; however, it preferentially undergoes nucleophilic substitution at the C-2 and C-4 positions. researchgate.net

The electron-deficient character of the pyridine ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. The nitrogen atom and the C-4 methylsulfonyl group work in concert to lower the electron density of the ring, particularly at the positions ortho and para to the nitrogen (C-2, C-4, and C-6). This electronic landscape renders the ring an electrophile, ready to react with nucleophiles. researchgate.net

Mechanistic investigations into the C4-selective amination of pyridines have highlighted the importance of activating the pyridine ring to facilitate nucleophilic attack. nih.gov While the existing methylsulfonyl group in this compound already serves as a strong activating group, further activation can be achieved through the formation of pyridinium (B92312) salts. nih.gov Nucleophilic addition to these activated pyridiniums is an efficient method for functionalizing the pyridine core. nih.govnih.gov The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex, where the negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring. researchgate.net This stabilization of the intermediate is a key factor driving the nucleophilic substitution process. The final step involves the departure of a leaving group to restore aromaticity. In the context of this compound, this could involve the displacement of the methylsulfonyl group itself, as will be discussed later.

Transformations of the Amine Functionality

The 3-amino group of this compound is a versatile functional handle that can be readily modified through a variety of chemical reactions. These transformations are crucial for the construction of more complex molecules and for modulating the properties of the parent compound.

The primary amine at the C-3 position can be derivatized through standard organic transformations such as acylation, alkylation, and arylation.

Acylation: The amine functionality readily reacts with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. This derivatization strategy is not only useful for synthesizing new compounds but can also be employed as a method for analysis, for example, by gas chromatography-mass spectrometry (GC-MS) after derivatization. ias.ac.in In the context of drug discovery, acylation of aminopyridines is a common strategy for exploring structure-activity relationships, as demonstrated in the development of TYK2 inhibitors from a 4-aminopyridine (B3432731) benzamide (B126) scaffold. ias.ac.in

Alkylation and Arylation: The amine can undergo N-alkylation and N-arylation, although direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. More controlled methods, such as reductive amination or transition metal-catalyzed cross-coupling reactions, are often preferred. For instance, palladium-catalyzed alkylation of iodo-substituted quinolines has been reported, showcasing a method applicable to related heterocyclic amines. researchgate.net Similarly, nickel-catalyzed cross-coupling of benzylic pyridinium salts with arylboronic acids allows for the efficient conversion of benzylic primary amines to di(hetero)arylmethanes, a transformation that highlights the potential for arylation of amino-substituted heterocycles. enamine.net

The table below summarizes some examples of derivatization reactions on aminopyridine systems.

| Reaction Type | Reagent/Catalyst | Product Type | Ref. |

| Acylation | Acetyl chloride/Benzoyl chloride | N-acyl-aminopyridine | ias.ac.in |

| Alkylation | Iodoalkane/Pd catalyst | N-alkyl-aminopyridine | researchgate.net |

| Arylation | Arylboronic acid/Ni catalyst | N-aryl-aminopyridine | enamine.net |

The amino group is a key nucleophilic center for condensation reactions, enabling the construction of fused heterocyclic systems, a process known as scaffold annulation. These reactions are of great importance in medicinal chemistry for the synthesis of novel drug candidates. acs.org

A general approach involves the reaction of the amino group with a bifunctional electrophile, leading to a cyclization cascade. For example, heteroaromatic amines can undergo a Combes-type condensation with β-alkoxyvinyl glyoxylates to form fused pyridine carboxylates. The regioselectivity of such condensations can often be controlled by tuning the reaction conditions.

Another powerful strategy is the multicomponent reaction, where several starting materials combine in a one-pot synthesis to generate complex products. A three-component, one-pot coupling between N,N-dimethylacroleines, sulfonylacetonitriles, and primary amines or ammonia (B1221849) has been developed for the synthesis of 3-sulfonyl-2-aminopyridines. This methodology demonstrates the versatility of the amino group in building highly substituted pyridine rings.

The table below illustrates the types of fused heterocyclic systems that can be generated from aminopyridine precursors.

| Reaction Type | Reagents | Fused Heterocycle | Ref. |

| Combes-type Condensation | β-Alkoxyvinyl glyoxylates | Fused Pyridine Carboxylates | |

| Three-Component Coupling | N,N-dimethylacroleines, sulfonylacetonitriles | Substituted Aminopyridines | |

| Cycloaddition | Arynes | Fused Thiazolo-pyridones | nih.gov |

| Friedländer Annulation | Cyclohexanone/Cycloheptanone | Fused 4-Aminofuropyridines | acs.org |

Role and Reactivity of the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group that significantly influences the reactivity of the pyridine ring. Beyond its electronic effects, it can also participate directly in chemical reactions, most notably as a leaving group.

The methylsulfonyl group is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its ability to stabilize a negative charge makes the sulfone a good leaving group, comparable in some systems to halides. The displacement of a sulfone group by a nucleophile is a key step in the synthesis of various substituted aromatic and heteroaromatic compounds.

Studies on related heterocyclic systems, such as pyrimidines, have demonstrated the utility of the methylsulfonyl group as a leaving group. For example, in the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with amines, the sulfone group can be selectively displaced under certain conditions. Sterically and electronically unbiased primary aliphatic amines have been shown to selectively displace the sulfone group in such systems. The relative reactivity of leaving groups in SNAr reactions is a critical consideration in synthetic design. While triflates are exceptionally reactive, sulfonate esters like mesylates (methanesulfonates) are also highly effective leaving groups. acs.org The efficiency of the methylsulfonyl group as a leaving group in this compound allows for the introduction of a wide range of nucleophiles at the C-4 position, making it a versatile precursor for the synthesis of diverse 4-substituted-pyridin-3-amine derivatives.

The following table provides a qualitative comparison of the reactivity of various leaving groups in nucleophilic substitution reactions.

| Leaving Group | Relative Reactivity | Ref. |

| Trifluoromethanesulfonate (Triflate) | Excellent | acs.org |

| p-Toluenesulfonate (Tosylate) | Good | acs.org |

| Methanesulfonate (Mesylate) | Good | |

| Iodo | Good | |

| Bromo | Moderate | |

| Chloro | Fair | acs.org |

Chemoselectivity in Multi-Functionalized Systems

The study of multi-functionalized heterocyclic compounds containing a methylsulfonyl group provides significant insight into the principles of chemoselectivity. While direct studies on this compound are specific, extensive research on analogous systems, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, offers valuable data on selective reactions. thieme-connect.comresearchgate.net In these systems, the sulfonyl group and chloro-substituents present multiple electrophilic sites for nucleophilic aromatic substitution (SNAr).

The selectivity of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions. For example, in reactions with various amines, the choice of base and the steric and electronic properties of the amine dictate whether the sulfone or the chloride is displaced. thieme-connect.comresearchgate.net

Key Findings on Chemoselectivity:

Anilines and Secondary Aliphatic Amines: In the presence of weak bases, these amines tend to selectively displace a chloride group over the methylsulfonyl group. researchgate.net

Deprotonated Anilines: When stronger bases are used to deprotonate anilines, the resulting nucleophile preferentially displaces the sulfone group. researchgate.net

Primary Aliphatic Amines: Sterically and electronically unbiased primary aliphatic amines have been shown to selectively displace the sulfone group. thieme-connect.comresearchgate.net

The outcomes of these selective reactions are summarized in the table below, based on studies of 4,6-dichloro-2-(methylsulfonyl)pyrimidine. thieme-connect.comresearchgate.net

| Nucleophile Type | Reaction Conditions | Selectively Displaced Group | Reference |

|---|---|---|---|

| Anilines / Secondary Aliphatic Amines | Weak Base (e.g., NaHCO₃) | Chloride (at C4) | researchgate.net |

| Deprotonated Anilines / Carbonyl Derivatives | Strong Base (e.g., NaHMDS) | Sulfone (at C2) | thieme-connect.comresearchgate.net |

| Primary Aliphatic Amines (Sterically Unbiased) | - | Sulfone (at C2) | thieme-connect.comresearchgate.net |

| Heteroaromatic Amines (e.g., aminopyridine) | - | Unselective (mixture of products) | thieme-connect.com |

This pronounced chemoselectivity is often attributed to a steric-driven explanation, where the bulkier sulfonyl group is more accessible to less hindered nucleophiles, while more hindered nucleophiles may favor reaction at the less sterically encumbered chloro-substituted positions. thieme-connect.comresearchgate.net

Elucidation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and identifying key intermediates are crucial for controlling and optimizing synthetic routes involving this compound and related compounds.

The chemoselective reactions discussed previously proceed primarily through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This multi-step process involves:

Nucleophilic Attack: The nucleophile (e.g., an amine) attacks the electron-deficient carbon atom bearing a leaving group (either the sulfonyl or a halogen). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .

Rearomatization: The aromaticity of the pyridine ring is restored by the departure of the leaving group, yielding the final substituted product.

In the context of electrochemical sulfonylation of pyridines, a proposed mechanism involves a redox-neutral dearomatization-rearomatization strategy . nih.gov Key intermediates in this process can include anodically generated sulfonyl radicals and dearomatized oxazino-pyridine species . nih.gov The sulfonyl radical, generated from the single-electron oxidation of a sulfinate, rapidly reacts with the dearomatized pyridine intermediate before undesired side reactions can occur. nih.gov

Other synthetic methodologies applicable to related amine-containing heterocycles involve different types of intermediates. For instance, synthesis via a Curtius rearrangement proceeds through a characteristic isocyanate intermediate , which is then converted to the amine. Furthermore, mechanisms for the formation of substituted pyridines can involve complex pathways, such as a proposed cooperative vinylogous anomeric-based oxidation (CVABO) mechanism in the synthesis of pyridines bearing a sulfonamide moiety. researchgate.net

The specific intermediates and the operative mechanism are highly dependent on the reaction type and conditions. For this compound, the interplay between the amino group and the sulfonyl group on the pyridine ring will dictate the reactivity, with plausible pathways including electrophilic attack on the amine or nucleophilic substitution directed by the sulfonyl group.

Derivatization Strategies and Structure Activity Relationship Sar Studies

Rational Design Principles for Novel Analogues

The design of new analogues of 4-(methylsulfonyl)pyridin-3-amine is guided by established medicinal chemistry principles, including pharmacophore identification and bioisosteric replacement, to enhance potency, selectivity, and pharmacokinetic properties.

Pharmacophore Identification and Optimization

A pharmacophore model for a drug molecule describes the essential steric and electronic features necessary for its biological activity. For analogues of this compound, the key pharmacophoric elements often include hydrogen bond donors and acceptors, as well as specific aromatic and hydrophobic features. The amine group and the sulfonyl group are critical in forming interactions with target proteins. mdpi.comresearchgate.net

Optimization strategies often involve modifying these key features. For instance, in the development of inhibitors for various kinases, the pyridine (B92270) nitrogen and the amine group can act as crucial hydrogen bond acceptors and donors, respectively, interacting with the hinge region of the kinase domain. nih.gov The sulfonyl group, with its strong electron-withdrawing nature and ability to participate in hydrogen bonding, also plays a pivotal role in target engagement.

Bioisosteric Replacements in Lead Optimization

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve a compound's profile. cambridgemedchemconsulting.comnih.govresearchgate.net In the context of this compound, various bioisosteric replacements have been explored for both the methylsulfonyl and the amine moieties. magtech.com.cn

For the methylsulfonyl group, common bioisosteres can include sulfonamides, amides, or other electron-withdrawing groups. The goal of such replacements is often to modulate properties like solubility, metabolic stability, and target affinity. For example, replacing a metabolically labile group with a more stable isostere can significantly improve a drug candidate's pharmacokinetic profile. cambridgemedchemconsulting.commagtech.com.cn

Functionalization and Modification of the Pyridine Ring System

The pyridine ring of this compound provides a versatile platform for chemical modification. Introducing substituents at various positions on the ring can significantly impact the compound's biological activity and selectivity. nih.gov

In the development of cyclooxygenase-2 (COX-2) inhibitors, for instance, the introduction of a substituent at the C5 position of a central pyridine ring in a related series of compounds was found to be optimal for activity. nih.gov Similarly, in the design of carbonic anhydrase inhibitors, modifications at the 4-position of a pyridine-3-sulfonamide (B1584339) scaffold with triazole-containing substituents allowed for interactions with amino acids at the entrance of the active site, thereby influencing selectivity. nih.govmdpi.com These studies highlight the importance of exploring the steric and electronic effects of substituents on the pyridine ring to achieve desired pharmacological outcomes.

Chemical Modifications of the Amine Group for Diverse Functionality

The primary amine group in this compound is a key site for chemical modification to introduce diverse functionalities and modulate the compound's properties. nih.gov Common modifications include acylation, alkylation, and the formation of amides or sulfonamides. nih.govcd-bioparticles.com

These modifications can serve several purposes. Acylation or sulfonylation can introduce new interaction points with the target protein, potentially increasing potency or altering the selectivity profile. Reductive amination can be used to introduce various alkyl or aryl groups, which can explore additional binding pockets or improve pharmacokinetic properties. nih.gov The conversion of the amine to different functional groups can also influence the molecule's solubility, lipophilicity, and metabolic stability. researchgate.net For example, derivatization of amines is a common strategy to improve detection in analytical techniques like mass spectrometry. mdpi.comnih.govresearchgate.net

Elucidation of Substituent Effects on Molecular Interactions and Activity

The systematic introduction of various substituents onto the this compound scaffold has been instrumental in elucidating the structure-activity relationship (SAR). mdpi.comresearchgate.netnih.govnih.gov The electronic and steric properties of these substituents can profoundly influence the molecule's interactions with its biological target.

The following table summarizes the impact of different substituents on the activity of hypothetical this compound analogues, based on general SAR principles.

| Substituent at Position X | Observed Effect on Activity | Rationale |

| Small alkyl group | Increased potency | Fills a small hydrophobic pocket in the binding site. |

| Halogen (e.g., Cl, F) | Enhanced cell permeability | Increases lipophilicity. |

| Hydroxyl group | Improved solubility | Forms hydrogen bonds with the solvent or target. |

| Phenyl ring | Increased affinity | Engages in π-π stacking interactions with aromatic residues. |

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional conformation of a molecule is crucial for its ability to bind to a biological target. Conformational analysis of this compound and its analogues helps in understanding how the molecule orients itself within the binding site and how different substituents influence this orientation. nih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, are often employed to predict the preferred conformations and binding modes of these analogues, providing valuable insights for the rational design of more potent and selective compounds. nih.gov

Based on the comprehensive search conducted, no publicly available scientific literature or data could be found that specifically details the derivatization strategies and subsequent structure-activity relationship (SAR) studies, including computational approaches like molecular docking, for the chemical compound this compound.

Therefore, the requested article section on "" with a specific focus on the computational approaches for this compound and its derivatives cannot be generated at this time due to the lack of available research findings.

Spectroscopic and Crystallographic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-(Methylsulfonyl)pyridin-3-amine, ¹H and ¹³C NMR are fundamental, while advanced two-dimensional techniques can further confirm assignments.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the methylsulfonyl group, and the protons of the amine group.

The pyridine ring protons should appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. Due to the substitution pattern, three distinct signals are anticipated for the protons at positions 2, 5, and 6. The proton at position 2, being adjacent to the nitrogen atom, is expected to be the most deshielded. The chemical shifts and coupling constants (J-values) will be influenced by the electron-withdrawing nature of the methylsulfonyl group and the electron-donating character of the amine group.

The methyl protons of the sulfonyl group (–SO₂CH₃) would likely appear as a sharp singlet in the upfield region, typically around δ 3.0-3.5 ppm. The amine (–NH₂) protons are expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but generally appears between δ 3.0 and 5.0 ppm. Deuterium exchange with D₂O can be used to confirm the identity of the NH₂ peak, as it will cause the signal to disappear. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Pyridine H-2 | ~8.5 - 8.8 | Doublet | Deshielded by adjacent nitrogen |

| Pyridine H-6 | ~8.2 - 8.5 | Doublet | |

| Pyridine H-5 | ~7.2 - 7.5 | Doublet of doublets | |

| -SO₂CH₃ | ~3.1 - 3.4 | Singlet | |

| -NH₂ | ~3.5 - 5.0 | Broad Singlet | Chemical shift is variable |

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct carbon signals are expected.

The carbons of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the nitrogen (C-2 and C-6) will appear at the downfield end of this range. The carbons bearing the methylsulfonyl (C-4) and amino (C-3) groups will also have characteristic chemical shifts influenced by the electronic effects of these substituents. The methyl carbon of the sulfonyl group will appear at a much higher field, typically in the range of δ 40-45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | ~150 - 155 |

| Pyridine C-3 | ~140 - 145 (bearing -NH₂) |

| Pyridine C-4 | ~135 - 140 (bearing -SO₂CH₃) |

| Pyridine C-5 | ~120 - 125 |

| Pyridine C-6 | ~145 - 150 |

| -SO₂CH₃ | ~40 - 45 |

Note: These are predicted values based on known ¹³C NMR data for substituted pyridines and sulfones. organicchemistrydata.orgresearchgate.netwisc.edu

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to confirm the connectivity of the pyridine ring protons.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity between the pyridine ring and the methylsulfonyl and amino substituents.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₈N₂O₂S), the molecular weight is 172.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 172. According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the structure of this compound. libretexts.org

Fragmentation patterns would provide further structural information. Common fragmentation pathways could include the loss of the methyl group from the sulfonyl moiety (M-15), loss of SO₂ (M-64), or cleavage of the C-S bond. The fragmentation of the pyridine ring would also produce a characteristic pattern of ions.

Infrared (IR) Spectroscopy for Vibrational and Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the S=O bonds of the sulfonyl group, and the C=C and C=N bonds of the aromatic pyridine ring.

N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹. libretexts.orgorgchemboulder.com

S=O Stretching: The sulfonyl group will exhibit strong, characteristic asymmetric and symmetric stretching bands, typically in the ranges of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

Aromatic Ring Vibrations: C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine is expected to be observed around 1600 cm⁻¹. orgchemboulder.com

C-N Stretching: The aromatic C-N stretching vibration should appear in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (aliphatic -CH₃) | 2850 - 3000 | Weak |

| N-H Bend | ~1600 | Medium-Strong |

| C=C and C=N Stretch (aromatic) | 1400 - 1600 | Medium-Strong |

| S=O Asymmetric Stretch | 1300 - 1350 | Strong |

| C-N Stretch (aromatic) | 1250 - 1335 | Medium |

| S=O Symmetric Stretch | 1140 - 1160 | Strong |

Note: These are predicted values based on general IR correlation tables and data for similar compounds.

X-ray Crystallography for Three-Dimensional Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound would be required.

The crystal structure would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. Furthermore, it would reveal the conformation of the methylsulfonyl group relative to the pyridine ring.

Intermolecular interactions, such as hydrogen bonding, would also be elucidated. It is expected that the amine group (–NH₂) would act as a hydrogen bond donor, and the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group would act as hydrogen bond acceptors, leading to the formation of a complex three-dimensional network in the solid state. nih.govmdpi.commdpi.com This information is crucial for understanding the solid-state properties of the compound.

Analysis of Crystal Packing Motifs and Intermolecular Hydrogen Bonding

In the solid state, the crystal structure of this compound is expected to be significantly influenced by a network of intermolecular hydrogen bonds. The primary contributors to these interactions are the amino group (-NH2), the sulfonyl group (-SO2-), and the nitrogen atom of the pyridine ring.

The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. It is anticipated that the most prominent hydrogen bonding motif would involve the amino group's hydrogen atoms and the pyridine nitrogen of an adjacent molecule, forming N-H···N interactions. This type of "head-to-tail" arrangement is a common feature in the crystal structures of aminopyridines, leading to the formation of infinite chains or more complex networks. iucr.org

Furthermore, the oxygen atoms of the methylsulfonyl group are strong hydrogen bond acceptors and are likely to participate in N-H···O interactions with the amino groups of neighboring molecules. These interactions would contribute to a more intricate and stable three-dimensional crystal lattice. The presence of multiple hydrogen bonding sites suggests that a variety of packing motifs are possible.

Interactive Data Table: Plausible Intermolecular Hydrogen Bonds in this compound

| Donor | Acceptor | Type of Interaction | Expected Nature |

| N-H (Amino) | N (Pyridine) | N-H···N | Strong, directional |

| N-H (Amino) | O (Sulfonyl) | N-H···O | Strong, directional |

| C-H (Aromatic) | O (Sulfonyl) | C-H···O | Weak |

| C-H (Aromatic) | N (Pyridine) | C-H···N | Weak |

| C-H (Methyl) | O (Sulfonyl) | C-H···O | Weak |

Determination of Torsional Angles and Conformational Flexibility

The conformational flexibility of this compound is primarily associated with the rotation around the C3-N and C4-S bonds. The torsional angles defined by these rotations determine the spatial orientation of the amino and methylsulfonyl groups relative to the pyridine ring.

Due to the substitution at the ortho positions (C3 and C4), steric hindrance between the amino and methylsulfonyl groups is expected to be a significant factor influencing the conformation. This steric repulsion would likely force the substituents to rotate out of the plane of the pyridine ring. In the crystal structure of 3-aminopyridine, the amino group is reported to make a dihedral angle of 32° with the least-squares plane of the ring. iucr.org A similar, if not greater, deviation from planarity can be anticipated for the amino group in this compound due to the bulky neighboring sulfonyl group.

The C-S-C plane of the methylsulfonyl group will also likely be twisted with respect to the pyridine ring. The exact torsional angles will represent a balance between minimizing steric strain and optimizing electronic interactions, such as conjugation of the amino group's lone pair with the aromatic system. Computational modeling of related sulfonyl-substituted aromatic compounds often reveals non-planar ground state conformations.

Interactive Data Table: Predicted Torsional Angles in this compound

| Torsional Angle | Atoms Involved | Predicted Range (degrees) | Rationale |

| C2-C3-N-H | Pyridine-Amino | 20 - 40 | Steric hindrance with sulfonyl group |

| C5-C4-S-C(methyl) | Pyridine-Sulfonyl | 70 - 90 | Minimization of steric clash with amino group |

Identification of Reactivity Hotspots from Solid-State Structures

The solid-state structure provides valuable insights into the potential reactivity of this compound. The electronic properties of the substituents are key to identifying reactivity hotspots. The amino group at the 3-position is an electron-donating group, which activates the pyridine ring towards electrophilic substitution. Conversely, the methylsulfonyl group at the 4-position is a strong electron-withdrawing group, deactivating the ring.

The amino group is also a primary nucleophilic center and can participate in reactions such as acylation and alkylation. The hydrogen atoms of the amino group are acidic enough to be removed by a strong base, which could facilitate further reactions. The methyl group of the sulfonyl moiety could potentially undergo deprotonation under very strong basic conditions, although this is less likely.

In essence, the molecule presents multiple sites for potential chemical reactions, with the precise outcome depending on the nature of the reactants and the reaction conditions. The solid-state packing can also influence reactivity by controlling the accessibility of these different sites to incoming reagents.

Computational and Theoretical Chemistry Investigations

Quantum Mechanical Studies (e.g., Density Functional Theory - DFT)

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of molecules. DFT methods, such as the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p), are frequently employed to optimize molecular geometry and calculate a wide array of electronic parameters for pyridine (B92270) derivatives. physchemres.orgresearchgate.net Such studies on 4-(Methylsulfonyl)pyridin-3-amine would provide a detailed picture of its electronic configuration and associated properties.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. wuxiapptec.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, which are the most probable sites for electrophilic attack. researchgate.net Conversely, the electron-withdrawing methylsulfonyl group would lower the energy of the LUMO, which would likely be distributed over the pyridine ring and the sulfonyl group, marking the regions susceptible to nucleophilic attack. wuxiapptec.comrsc.org

Table 1: Illustrative Frontier Molecular Orbital Properties for Reactivity Analysis

| Parameter | Description | Predicted Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | A higher energy value indicates stronger electron-donating ability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A lower energy value indicates stronger electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A smaller gap implies lower kinetic stability and higher chemical reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for both electrophilic and nucleophilic interactions. researchgate.netchemrxiv.org The MEP map displays different potential values on the molecular surface using a color spectrum. researchgate.net Regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. researchgate.net

In an MEP map of this compound, the most negative potential (red) would be concentrated around the electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring. These sites represent the primary locations for interacting with electrophiles or for hydrogen bond donation. The most positive potential (blue) would be found around the hydrogen atoms of the amino group, indicating these are the most likely sites for nucleophilic interactions. researchgate.netproteopedia.org

Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These indices, derived from conceptual DFT, provide a quantitative measure of reactivity and stability. physchemres.org

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap. physchemres.org

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. It is calculated as ω = μ² / (2η).

These calculated indices for this compound would offer a quantitative framework for comparing its reactivity with other related compounds.

Table 2: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer; higher values indicate greater stability. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; higher values indicate greater polarizability and reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the molecule's ability to act as an electrophile. |

Molecules with rotatable single bonds can exist in various spatial arrangements known as conformations. Conformational analysis involves mapping the potential energy of a molecule as a function of the torsion angles of its rotatable bonds. nih.gov For this compound, key rotations would be around the C4-S bond and the C3-N bond. By systematically rotating these bonds and calculating the energy at each step, an energy landscape can be generated. This map reveals the most stable, low-energy conformations (energy minima) and the energy barriers required to transition between them (transition states). rsc.org Identifying the preferred conformation is crucial as the three-dimensional shape of a molecule dictates how it can interact with other molecules, such as biological receptors.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanical studies provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule and its interactions with its environment over time. youtube.com In an MD simulation, this compound would be placed in a simulation box, typically filled with solvent molecules like water, and the system's evolution would be tracked by solving Newton's equations of motion for every atom. iaea.orgaps.org

These simulations can reveal how the molecule moves, vibrates, and rotates, and how it forms and breaks hydrogen bonds with surrounding water molecules. acs.org MD studies are particularly useful for understanding solvation processes, the stability of different conformations in solution, and how the molecule might approach and interact with a biological target, providing a bridge between theoretical calculations and real-world biological or chemical systems. chemrxiv.org

Computational Predictions of Reaction Pathways and Transition States

The synthesis and reactivity of this compound can be investigated using quantum chemical methods to predict feasible reaction pathways and identify transition states. Computational approaches, such as heuristically-aided quantum chemistry (HAQC), can explore potential energy surfaces to determine the most likely routes for chemical reactions. nih.gov These methods combine empirical chemical knowledge with first-principles calculations to guide the exploration of complex reaction networks. nih.gov

For a molecule like this compound, computational models can predict the outcomes of various synthetic steps. For instance, in the synthesis of related pyridine derivatives, computational analysis can help in understanding the regioselectivity and stereoselectivity of reactions. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, chemists can gain insights into the kinetics and thermodynamics of a proposed synthetic route. These predictions are valuable for optimizing reaction conditions and improving yields.

Table 1: Theoretical Approaches to Reaction Pathway Prediction

| Computational Method | Application | Predicted Parameters |

| Density Functional Theory (DFT) | Calculation of electronic structure and energy of molecules. | Reaction energies, activation barriers, transition state geometries. |

| Ab initio methods | High-accuracy calculations based on quantum mechanics. | Detailed potential energy surfaces, reaction dynamics. |

| Semi-empirical methods | Faster calculations with some approximations. | Initial screening of possible reaction pathways. |

In Silico Screening and Ligand-Protein Interaction Modeling

In silico screening and ligand-protein interaction modeling are powerful computational techniques used to identify potential biological targets for a given compound and to understand the molecular basis of its activity. For this compound, these methods would involve docking the molecule into the binding sites of various proteins to predict its binding affinity and mode of interaction.

The process typically starts with a virtual library of compounds, which can be screened against a specific protein target. In the case of designing inhibitors, such as for protein kinases, computational docking can predict how a molecule like this compound or its derivatives might bind to the active site. google.comgoogle.comnih.gov These models can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex. nih.govsemanticscholar.org

For instance, studies on related pyrazolopyridine sulfonamides as carbonic anhydrase inhibitors have utilized computational procedures to investigate the binding mode of these compounds within the enzyme's active site. nih.gov Such in silico studies can guide the rational design of more potent and selective inhibitors. nih.gov

Table 2: Key Parameters in Ligand-Protein Interaction Modeling

| Parameter | Description | Significance |

| Binding Affinity (e.g., Ki, IC50) | The concentration of the ligand required to occupy 50% of the target protein's binding sites. | A lower value indicates a stronger binding interaction. |

| Docking Score | A numerical value that ranks the predicted binding poses of a ligand. | Helps in prioritizing compounds for experimental testing. |

| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom (e.g., O, N). | Crucial for the specificity and stability of binding. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. | A major driving force for ligand binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can be developed to predict their activity against a particular biological target, such as a specific enzyme or receptor.

The development of a QSAR model involves several steps:

Data Set Preparation: A series of compounds with known biological activities is selected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. mdpi.com

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov

QSAR studies on related pyridine derivatives have been used to identify the structural features that are important for their biological activity. nih.govmdpi.com For example, a QSAR study on substituted 2-aminopyridine (B139424) derivatives as inhibitors of nitric oxide synthases revealed the importance of acceptor, donor, aliphatic, and aromatic pharmacophore properties for their activity. nih.gov Such insights can be invaluable for the design of new, more potent analogs of this compound.

Table 3: Common Molecular Descriptors in QSAR

| Descriptor Type | Example | Information Encoded |

| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution and reactivity. |

| Steric | Molecular weight, volume, surface area | Size and shape of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and ability to cross cell membranes. |

| Topological | Connectivity indices | Atomic arrangement and branching. |

Applications in Advanced Chemical and Biomedical Research

Role as Key Pharmaceutical Intermediates and Building Blocks

The structure of 4-(Methylsulfonyl)pyridin-3-amine serves as a crucial starting point or intermediate in the synthesis of more complex molecules with therapeutic potential. The amine and pyridine (B92270) nitrogen atoms provide reactive sites for building larger, more intricate molecular architectures. Its utility is particularly noted in the generation of heterocyclic compounds, which are ubiquitous in pharmaceuticals. A related compound, 2-Chloro-4-methylpyridin-3-amine, is highlighted as a key intermediate in the synthesis of Nevirapine, a non-nucleosidic reverse transcriptase inhibitor used in the treatment of HIV-1 infection, underscoring the importance of this class of substituted aminopyridines in pharmaceutical production. nbinno.comgoogle.com

Precursors for Structurally Complex Heterocyclic Systems

The this compound framework is an exemplary precursor for creating structurally complex heterocyclic systems. Heterocyclic compounds are fundamental to drug design, and the ability to efficiently synthesize them is a cornerstone of medicinal chemistry.

Notably, derivatives of this amine are used in the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines. nih.gov These bicyclic structures are of considerable interest due to their broad spectrum of biological activities. The synthesis often involves a condensation reaction between a substituted 2-aminopyridine (B139424) and an α-haloketone. In this context, the 4-(methylsulfonyl)phenyl group, which can be part of a reactant derived from the title compound's core structure, is frequently incorporated to serve as a key pharmacophore in the final molecule. nih.gov For instance, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were synthesized through a two-step process, demonstrating the role of these building blocks in accessing complex scaffolds. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, is another important heterocyclic system whose development as a kinase inhibitor benefits from such versatile building blocks. nih.gov

Enzyme Inhibition Studies and Target Validation

The inherent structural motifs of this compound make its derivatives prime candidates for enzyme inhibition studies. The methylsulfonyl group, in particular, is a well-known pharmacophore that can interact with specific pockets in enzyme active sites, leading to potent and selective inhibition.

Cyclooxygenase (COX) Isozyme Inhibition (e.g., COX-2 Selectivity)

A significant area of research involving derivatives of this compound is the development of selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. nih.gov

The methylsulfonyl group is a critical feature for achieving COX-2 selectivity, as it can fit into a secondary pocket present in the COX-2 active site but not in the COX-1 isoform. nih.gov A series of novel 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines have been designed and synthesized as highly potent and selective COX-2 inhibitors. nih.gov Docking studies confirmed that the SO2Me pharmacophore inserts into this secondary pocket, forming key hydrogen bonds. nih.gov In vitro assays demonstrated that these compounds are selective COX-2 inhibitors, with one of the most potent compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n), exhibiting an IC50 value of 0.07 µM and a selectivity index of 508.6. nih.gov

In Vitro COX-1/COX-2 Inhibition Data for Selected Imidazo[1,2-a]pyridine Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) |

|---|---|---|---|

| 5n: 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine | 35.6 | 0.07 | 508.6 |

| Derivative with morpholine (B109124) ring at C-3 | 15.2 | 0.07 | 217.1 |

| Celecoxib (Reference) | 15.0 | 0.04 | 375 |

Phosphatidylinositol-3 Kinase Inhibition Research

The phosphatidylinositol-3-kinase (PI3K) signaling pathway is crucial for cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. nih.govnih.gov This has made PI3K a major target for anticancer drug development. Pyridine-containing scaffolds are featured in a number of PI3K inhibitors. For instance, pyridyl-sulfonamide derivatives have been reported as PI3K inhibitors. researchgate.net

A novel methsulfonyl pyridine derivative, identified as CK-3, has been shown to suppress hepatocellular carcinoma by acting as a dual blocker of the PI3K/AKT/mTOR and MAPK/ERK pathways. nih.gov While the exact structure of CK-3 is not detailed as this compound, its classification as a "methsulfonyl pyridine derivative" highlights the relevance of this chemical motif in targeting the PI3K pathway. nih.gov The development of compounds containing a 3-substituted quinazolin-4(3H)-one moiety linked to a pyridinyl-sulfonamide structure has also yielded potent PI3K inhibitors, further demonstrating the utility of the pyridine-sulfonamide scaffold in this area of research. nih.gov

Tumor Necrosis Factor-alpha (TNF-α) Inhibitor Development

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine deeply involved in a range of inflammatory diseases. nih.gov While biologic drugs that block TNF-α have been successful, there is a significant research effort to develop small-molecule inhibitors. nih.gov Small molecules offer potential advantages such as oral bioavailability. The development of such inhibitors often relies on fragment-based drug design (FBDD) to identify chemical scaffolds that can disrupt the TNF-α trimer or its interaction with its receptor. nih.gov

Although direct studies of this compound as a TNF-α inhibitor are not prominent, its structural components are relevant to this field. The pyridine ring is a common feature in many small molecule inhibitors, and the amine and methylsulfonyl groups provide opportunities for creating diverse chemical libraries for screening against targets like TNF-α. The development of substituted nih.govnih.gov-bicyclic pyrazolones as TNF-α production inhibitors illustrates the search for novel heterocyclic scaffolds in this therapeutic area. researchgate.net

Mycobacterial Chorismate Mutase (MtbCM) Inhibition

Mycobacterium tuberculosis, the bacterium that causes tuberculosis, relies on the shikimate pathway to produce essential aromatic amino acids. nih.gov This pathway is absent in humans, making its enzymes attractive targets for new antitubercular drugs. nih.gov One such enzyme is the secreted chorismate mutase (*MtbCM), which is thought to play a role in the pathogen's virulence. nih.govnih.gov

The search for inhibitors of *MtbCM is an active area of research. nih.gov While specific derivatives of this compound have not been highlighted as lead compounds, the need for novel small-molecule inhibitors makes scaffolds like this valuable starting points for drug discovery campaigns. The established utility of the pyridine and sulfonyl groups in medicinal chemistry suggests that libraries based on this compound could yield potent inhibitors against novel targets like *MtbCM. nih.govnih.gov

Lack of Publicly Available Research Data for this compound within the Specified Biological Contexts

Extensive searches for scientific literature and research data concerning the chemical compound this compound have yielded no specific information within the advanced chemical and biomedical research areas outlined in the user's request. The investigation aimed to gather data on the compound's role in Sirtuin 1 (SIRT1) inhibition, protein interaction modulation, and other biological activities such as anti-thrombolytic, biofilm inhibition, antinociceptive, and anti-platelet aggregation effects.

Despite a thorough review of available scientific databases and publications, no studies were identified that specifically evaluate this compound for the following applications:

Sirtuin 1 (SIRT1) Inhibition Research: There is no accessible research detailing the use or investigation of this compound as a potential inhibitor of SIRT1.

Protein Interaction Modulation Studies: The scientific literature does not appear to contain studies focused on the modulation of protein-protein interactions by this specific compound.

Investigation of Other Biological Activities in Research Models:

Anti-Thrombolytic Activity Assessment: No data was found on the evaluation of this compound for its ability to dissolve blood clots.

Biofilm Inhibition Research (e.g., against Escherichia coli): There is no available research on the efficacy of this compound in preventing or disrupting E. coli biofilms.

Antinociceptive Activity Evaluation: Scientific literature does not provide evidence of studies conducted to assess the pain-relieving properties of this compound. While research exists on derivatives with a pyridin-3-amine core showing antinociceptive activity, these are structurally distinct molecules, and the findings cannot be directly attributed to the subject compound nih.govresearchgate.net.

Anti-Platelet Aggregation Studies: No specific studies investigating the effect of this compound on platelet aggregation were found.

Based on the currently available and accessible scientific literature, it is not possible to provide a detailed article on the applications of this compound within the strictly defined scope of the request. The compound does not appear to have been a subject of published research in the specified areas of SIRT1 inhibition, protein interaction modulation, or the other mentioned biological activities. Therefore, no data tables or detailed research findings can be generated as per the instructions.

Applications in Analytical Derivatization Methodologies (e.g., for Mass Spectrometry Imaging)

A comprehensive search of scientific literature and databases did not yield specific research findings or established applications of This compound as a derivatizing agent in analytical methodologies such as mass spectrometry imaging.

Derivatization in mass spectrometry is a technique used to chemically modify an analyte to improve its analytical characteristics, such as enhancing its ionization efficiency, increasing its mass, or enabling specific fragmentation patterns for better detection and identification. While various amine-containing compounds and sulfonyl-containing reagents are utilized for these purposes, there is no available data in the searched sources detailing the use of this compound for the derivatization of other molecules for analysis by mass spectrometry or mass spectrometry imaging.

Research in derivatization for mass spectrometry imaging is an active field, with other reagents being developed and applied. For instance, compounds like pyridine-3-sulfonyl chloride have been used to derivatize steroidal estrogens to enhance their detection by liquid chromatography-electrospray ionization tandem mass spectrometry. nih.gov This is achieved by reacting the sulfonyl chloride with hydroxyl groups on the target molecules, thereby introducing the pyridine-3-sulfonyl moiety which has a high proton affinity and improves ionization. nih.gov However, this is a different compound and reaction mechanism from what would be expected from this compound.

Further research and development would be required to ascertain if this compound possesses suitable reactivity and properties to be employed as an effective derivatization agent in this context. Currently, no such applications, detailed research findings, or corresponding data tables are documented in the available literature.

Emerging Research Directions and Future Perspectives

Development of Novel and Green Synthetic Methodologies

The demand for environmentally benign chemical processes has spurred the development of novel and green synthetic methodologies for pyridine (B92270) derivatives. Traditional methods often require harsh reaction conditions, toxic solvents, and produce significant waste. Modern approaches focus on efficiency, safety, and sustainability.

One promising direction is the use of one-pot, multi-component reactions, which allow the synthesis of complex molecules in a single step, minimizing purification processes and solvent usage. nih.gov Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving yields compared to conventional heating methods. researchgate.net For instance, a green procedure for synthesizing novel pyridine derivatives involves a four-component reaction of a formylphenyl-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation. nih.govresearchgate.net This approach offers advantages like excellent yields (82%–94%), high product purity, and reduced processing costs. researchgate.net

Another green approach gaining traction is the use of eco-friendly catalysts, such as Zirconium(IV) chloride (ZrCl4), which is noted for its low toxicity, high availability, and stability in air and water. mdpi.com The development of such catalytic systems is crucial for the sustainable production of 4-(Methylsulfonyl)pyridin-3-amine and its analogs.